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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B15557569

A Note on Nomenclature: Initial searches for "Rediocide C" yielded limited specific results.
However, substantial data was found for two structurally related natural compounds: Rediocide
A and Nicolaioidesin C. This guide will present the available in vitro efficacy data for both
compounds, which may be what was intended by the query "Rediocide C".

This guide provides a comparative analysis of the in vitro efficacy of Rediocide A and
Nicolaioidesin C against various cancer cell lines, alongside other natural compounds and
standard chemotherapeutic agents. The data is intended for researchers, scientists, and drug
development professionals to objectively assess the potential of these compounds.

I. Comparative Efficacy of Rediocide A and
Alternatives in Non-Small Cell Lung Cancer
(NSCLC)

The following tables summarize the in vitro cytotoxic effects of Rediocide A, other natural
compounds (Curcumin and Resveratrol), and the chemotherapeutic drug Cisplatin on the
human NSCLC cell lines A549 and H1299.

Table 1: In Vitro Efficacy Against A549 Human NSCLC Cell Line
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. Incubation
Compound Concentration . Effect Reference
Time
Increased NK
cell-mediated
Rediocide A 10 nM & 100 nM 24 h lysis by 3.58-fold  [1][2]
(from 21.86% to
78.27%)
Increased
100 nM 24 h Granzyme B [1][2]
level by 48.01%
Increased IFN-y
100 nM 24 h [1][2]
level by 3.23-fold
) - 50% inhibition of
Curcumin 44.37 uM (IC50) Not Specified o
cell viability
Dose- and time-
dependent
Resveratrol 10-500 uM 24h&48h o [4]
reduction in cell
viability
Dose-dependent
Cisplatin 2.5-12.5 uM 48 h reduction in cell [5]
viability

Table 2: In Vitro Efficacy Against H1299 Human NSCLC Cell Line
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. Incubation
Compound Concentration . Effect Reference
Time
Increased NK
cell-mediated
Rediocide A 10 nM & 100 nM 24 h lysis by 1.26-fold  [1][2]
(from 59.18% to
74.78%)
Increased
100 nM 24 h Granzyme B [1][2]
level by 53.26%
Increased IFN-y
100 nM 24 h [1][2]
level by 6.77-fold
) - 50% inhibition of
Curcumin 66.25 uM (IC50) Not Specified o
cell viability
Dose- and time-
dependent
Resveratrol 10-500 uM 24h&48h o [4]
reduction in cell
viability
) ) ~49 + 8 yM - 50% inhibition of
Cisplatin Not Specified o
(IC50) cell viability

Il. Comparative Efficacy of Nicolaioidesin C and
Alternatives in Pancreatic Cancer

The following tables summarize the in vitro cytotoxic effects of Nicolaioidesin C and the

chemotherapeutic drug Gemcitabine on the human pancreatic cancer cell lines MIA PaCa-2

and PANC-1.

Table 3: In Vitro Efficacy Against MIA PaCa-2 Human Pancreatic Cancer Cell Line
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. Incubation
Compound Concentration . Effect Reference
Time

Inhibited cell

Nicolaioidesin C Not Specified Not Specified migration and [718]
colony formation

25.00+0.47 nM 50% inhibition of
Gemcitabine 72 h

(IC50)

cell viability

Table 4: In Vitro Efficacy Against PANC-1 Human Pancreatic Cancer Cell Line

. Incubation
Compound Concentration . Effect Reference
Time
50% preferential
) L » cytotoxicity in

Nicolaioidesin C 0.84 uM (PC50) Not Specified ] ] [10]
nutrient-deprived
medium
Dose-dependent

Gemcitabine Not Specified 48 h inhibition of cell [11]

viability

lll. Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Rediocide A are

provided below.

Cell Culture and Reagents

e Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299 were used.

o Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin at 37°C in a
humidified atmosphere with 5% CO2.
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e Rediocide A: Rediocide A was dissolved in dimethyl sulfoxide (DMSO) to create a stock
solution and then diluted to the desired concentrations (10 and 100 nM) in the culture
medium. The final DMSO concentration was kept below 0.1%.

NK Cell-Mediated Cytotoxicity Assay

o Effector Cells: Natural Killer (NK) cells were isolated from peripheral blood mononuclear cells
(PBMCs).

o Target Cells: A549 and H1299 cells were used as target cells.

o Co-culture: NK cells were co-cultured with the target cancer cells at an effector-to-target
(E:T) ratio of 10:1.

e Treatment: The co-cultured cells were treated with 10 or 100 nM of Rediocide A or vehicle
control (0.1% DMSO) for 24 hours.

o Detection Methods:

o Biophotonic Cytotoxicity Assay: Target cells expressing luciferase were used. The
luminescence, which is proportional to the number of viable cells, was measured after
adding luciferin. The percentage of lysis was calculated.

o Impedance Assay: The detachment of adherent target cells upon lysis by NK cells was
measured in real-time as a change in electrical impedance.

Flow Cytometry for Granzyme B and CD155

e Intracellular Staining for Granzyme B: After co-culture and treatment, cells were harvested
and stained for surface markers. Subsequently, the cells were fixed, permeabilized, and
stained with a fluorescently labeled antibody against Granzyme B.

e Surface Staining for CD155: A549 and H1299 cells were treated with Rediocide A for 24
hours, harvested, and then stained with a fluorescently labeled antibody against CD155.

¢ Analysis: The fluorescence intensity was measured using a flow cytometer to quantify the
levels of Granzyme B and the expression of CD155.
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Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-y

o Sample Collection: The supernatant from the co-culture of NK cells and cancer cells was
collected after the 24-hour treatment period.

o Assay: The concentration of Interferon-gamma (IFN-y) in the supernatant was quantified
using a commercial ELISA kit according to the manufacturer's instructions.

IV. Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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